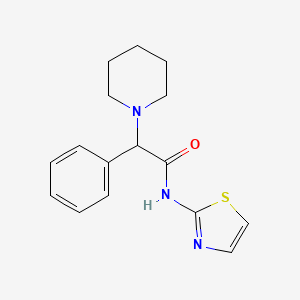

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

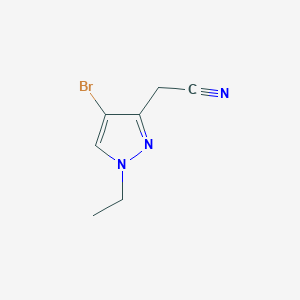

“2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H19N3OS . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.41 . The yield of the synthesis was 62%, and the melting point was reported to be between 231–233 °C .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Novel Thiazole and Pyrazole Derivatives : Chloroacetonitrile and piperidine reactions lead to novel arylidene derivatives and unexpected 2-oxo-4-hydroxy-thiazole formation. This compound's derivatives demonstrate the potential for creating novel chemical entities with varied applications, including biological activities (Khalil et al., 2017).

Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were explored for antimicrobial activities, indicating a potential application in developing new antimicrobial agents. Their effectiveness against pathogenic bacteria and fungi, particularly Candida species, highlights their relevance in addressing microbial resistance (Mokhtari & Pourabdollah, 2013).

Acyl-CoA Cholesterol O-Acyltransferase Inhibition

: A derivative of a similar structural framework was identified as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase-1, emphasizing the compound's relevance in therapeutic applications, especially for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Biological Activities

Antitumor and Antioxidant Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities represent another dimension of scientific applications. Such studies pave the way for developing novel therapeutic agents (Hamama et al., 2013).

Antibacterial Activity : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials. Such research underscores the continuous search for effective treatments against bacterial infections, highlighting the broader implications of synthesizing and studying compounds like 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (Iqbal et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been found to exhibit anti-tubercular activity .

Mode of Action

It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

tuberculosis, suggesting they may affect pathways related to bacterial growth and survival .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory properties, suggesting that they may have effects on cellular signaling and immune response .

Propriétés

IUPAC Name |

2-phenyl-2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(18-16-17-9-12-21-16)14(13-7-3-1-4-8-13)19-10-5-2-6-11-19/h1,3-4,7-9,12,14H,2,5-6,10-11H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPKGVGAGARFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2699811.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)